molecular formula C8H9BrO B017565 4-Bromo-2-ethylphenol CAS No. 18980-21-7

4-Bromo-2-ethylphenol

Cat. No. B017565
CAS RN: 18980-21-7
M. Wt: 201.06 g/mol
InChI Key: MAAADQMBQYSOOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromophenol derivatives often involves bromination reactions under specific conditions to introduce bromine atoms into the phenol ring. For instance, one approach for synthesizing bromophenol derivatives involves oxidative bromination at low temperatures, yielding high product purity and significant yields (Ren Qun-xiang, 2004). Another method reported involves the use of diethyl bromomalonate or diethyl dibromomalonate for the efficient synthesis of substituted 4-bromophenols, highlighting the versatility and regioselectivity of bromination techniques (G. Coumbarides et al., 2001).

Molecular Structure Analysis

The molecular structure of bromophenol derivatives has been extensively studied using various spectroscopic and computational methods. Techniques such as FT-IR, UV–Vis spectroscopy, and X-ray diffraction are commonly employed for characterizing these compounds. For example, a study on a similar bromophenol compound utilized X-ray diffraction and DFT calculations to analyze its molecular structure, revealing insights into its geometrical configuration and electronic properties (A. D. Khalaji et al., 2017).

Chemical Reactions and Properties

Bromophenols participate in various chemical reactions, including coupling and bromination reactions. Their reactivity is influenced by the bromine atom, which can undergo nucleophilic substitution or act as an electrophilic site for further chemical modifications. The presence of the ethyl group and phenol moiety also contributes to the compound's reactivity, enabling a range of chemical transformations (Investigations into the Bromination of Substituted Phenols using Diethyl Bromomalonate and Diethyl Dibromomalonate, G. Coumbarides et al., 2001).

Physical Properties Analysis

The physical properties of 4-Bromo-2-ethylphenol, such as melting point, solubility, and density, are crucial for its application in various domains. These properties are influenced by the molecular structure, particularly the bromine and ethyl groups' positions on the phenol ring. Although specific data on 4-Bromo-2-ethylphenol was not directly found, analogous compounds exhibit distinct physical properties that can be studied to infer those of 4-Bromo-2-ethylphenol.

Chemical Properties Analysis

The chemical properties of 4-Bromo-2-ethylphenol, including acidity, reactivity towards nucleophiles or electrophiles, and participation in oxidative or reductive processes, are shaped by its functional groups. The bromine atom and the phenolic OH group play significant roles in determining its chemical behavior, making it a versatile intermediate in organic synthesis (G. Coumbarides et al., 2001).

Scientific Research Applications

  • DNA Binding Agent : A synthesized compound related to 4-Bromo-2-ethylphenol shows potential as a DNA binding agent, which could be useful in nucleic acid synthesis and DNA repair (Demircioğlu et al., 2019).

  • Chemical Synthesis : Ethyl 4-bromoacetoacetate reacts with phenol to produce compounds like coumarins and 3-benzo[b]furanacetates, which are significant in chemical synthesis (Kimura et al., 1982).

  • Antioxidant Activity : Bromophenols derived from the red algae Vertebrata lanosa, which are structurally related to 4-Bromo-2-ethylphenol, exhibit potent antioxidant activity. These compounds could have applications in cellular antioxidant therapies (Olsen et al., 2013).

  • Natural Antioxidants : Bromophenols from the marine red alga Rhodomela confervoides, similar in structure to 4-Bromo-2-ethylphenol, show strong scavenging activity against radicals, suggesting potential use as natural antioxidants in food and pharmaceutical industries (Li et al., 2012).

  • Pharmaceutical Applications : Ethyl 4-bromo-2-butenoate, which can be derived from similar bromophenols, is identified as a promising intermediate in medicine with high yield and purity, suitable for pharmaceutical applications (Ning, 2002).

  • Biochemical Pathways : Studies have successfully constructed biosynthetic pathways in Escherichia coli for producing 4-ethylphenol from simple sugars, potentially leading to large-scale industrial applications (Zhang et al., 2020).

  • Anticancer Properties : A novel bromophenol derivative, BOS-102, shows excellent anticancer activities in human lung cancer cells, indicating the potential of bromophenols in cancer treatment (Guo et al., 2018).

  • Water Detoxification : The electrochemical reduction and oxidation of 4-bromophenol with specific catalytic cathodes effectively remove the compound from water, highlighting its role in environmental detoxification processes (Xu et al., 2018).

Safety And Hazards

4-Bromo-2-ethylphenol is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound has the signal word “Danger” and the hazard statement H301, which indicates that it is toxic if swallowed . The precautionary statements include P301 + P310 + P330, which advise to call a poison center or doctor if the compound is swallowed, and to rinse the mouth .

Future Directions

The search results do not provide specific information on the future directions of 4-Bromo-2-ethylphenol .

properties

IUPAC Name

4-bromo-2-ethylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-2-6-5-7(9)3-4-8(6)10/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAADQMBQYSOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172409
Record name Phenol, 4-bromo-2-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethylphenol

CAS RN

18980-21-7
Record name 4-Bromo-2-ethylphenol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-bromo-2-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-ethylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.820
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-ethylphenol (8.97 g, 73.4 nunol) in acetic acid (100 ml) was added hydrobromic acid (48 wt. % solution in water; 50 ml, 442 mmol), DMSO (50 ml, 705 mmol) dropwise, and the mixture was stirred for 1 hour. The mixture was diluted with water, and the whole was extracted with diethylether. The organic layer was washed with saturated NaHCO3 aqueous solution, brine, dried over MgSO4, and concentrated in vacuo to give title compound (15.2 g, 99% yield). The compound was used for next reaction without purification.
Quantity
8.97 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

5.57 g (45 mmol) of 2-ethylphenol are placed in 250 ml of chloroform in a round-bottomed flask and under a stream of nitrogen. 43.4 g (90 mmol) of tetrabutylammonium tribromide are added portionwise. The medium is stirred for 1 hour at room temperature and is then hydrolysed with saturated aqueous sodium thiosulfate solution. The organic phase is washed with water, dried over magnesium sulfate, filtered and then evaporated. 9.1 g (100%) of the expected product are obtained in the form of a yellow oil.
Quantity
5.57 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
43.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A solution of tetrabutyl ammonium tribromide (39.56 g, 0.08mol) in CHCl3 (100 mL) was added to a stirred solution of 2-ethyl-phenol (10.0 g, 0.08 mol) dissolved in CHCl3 (100 mL). The reaction mixture was stirred for 2 hrs and then quenched with 5% solution of sodium thiosulfate (100 mL). The biphasic mixture was stirred for 30 mins and then the layers were separated. The organic layer was washed with 1 N HCl, brine, dried over Na2SO4 and concentrated to a red oil. Purification by flash column chromatography (0% to 15% EtOAc in hexanes) gave the product as an oil (14 g.). LCMS: APCI−VE=200 M/E.
Quantity
39.56 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium hydroxide (1.4 g, 35 mmol) and hydrazine monohydrate (2.04 mL, 42 mmol) were added to a solution of 5′-bromo-2′-hydroxyacetophenone (3 g, 14 mmol) dissolved in triethylene glycol (17 mL). The reaction mixture was heated to 170° C. for 24 h and then partitioned between 1 N HCl and EtOAc. The organic layer was washed with saturated NaHCO3, brine, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography (0% to 10% EtOAc in hexanes) to give the title compound (2.52 g, 90%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
2.04 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two
Yield
90%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-ethylphenol
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4-Bromo-2-ethylphenol
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4-Bromo-2-ethylphenol
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4-Bromo-2-ethylphenol
Reactant of Route 5
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4-Bromo-2-ethylphenol
Reactant of Route 6
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4-Bromo-2-ethylphenol

Citations

For This Compound
8
Citations
EN Givens, PB Venuto - Journal of Catalysis, 1969 - Elsevier
… The 2-ethylanisolc-4-d was prepared starting with 4-bromo-2-ethylphenol. The Grignard was prepared by refluxing 12.7 g (59 mmoles) of 4-bromo-2-ethylanisole in 150 ml of …
Number of citations: 1 www.sciencedirect.com
EN Givens, PB Venuto, LG Alexakos - Journal of Chemical and …, 1969 - ACS Publications
Preparation of substituted 2-hydroxyacetophenones and 2-ethylphenols is reported, along with their mass spectra and NMR data. 2-Hydroxyacetophenones were prepared by the Fries …
Number of citations: 5 pubs.acs.org
H Firouzabadi, N Iranpoor, K Amani - Journal of Molecular Catalysis A …, 2003 - Elsevier
Regioselective and high-yielding bromination of aromatic compounds especially phenols is an important protocol from different point of views. In this article, we have reported …
Number of citations: 38 www.sciencedirect.com
RE Counsell, P Desai, A Ide, PG Kulkarni… - Journal of Medicinal …, 1971 - ACS Publications
3-Iodotyrosine is a potent inhibitor of tyrosine hydroxylase in vitro, but lacks significant in vivo activity due to deiodination and transamination. On the basis of previous studies with …
Number of citations: 9 pubs.acs.org
SA Weerawarna, M Guha‐Biswas… - Journal of heterocyclic …, 1991 - Wiley Online Library
… (5) in glacial acetic acid provided 4-bromo-2-ethylphenol (6) (89%) [13]. Allyl ether 14 was obtained from phenol 6 by alkylation using potassium tert-butoxide in íerí-butyl alcohol and …
Number of citations: 16 onlinelibrary.wiley.com
I KATSUMI, H KONDO, K YAMASHITA… - Chemical and …, 1986 - jstage.jst.go.jp
… That is, it was obtained by Friedel–Crafts alkylation of 4-bromo-2-ethylphenol with isobutene in the presence of sulfuric acid, followed by debromination with Raney nickel, and finally the …
Number of citations: 41 www.jstage.jst.go.jp
O Bezencon, B Heidmann, R Siegrist… - Journal of Medicinal …, 2017 - ACS Publications
… Ethers 27a, 27b, and 27c were synthesized by nucleophilic substitution of 4-bromophenol or 4-bromo-2-ethylphenol, respectively, with the corresponding mesylates or triflates. …
Number of citations: 45 pubs.acs.org
I KArsUM, KY KoNDo - Chem. Pharm. Bull, 1986 - jlc.jst.go.jp
… “ That is, it was obtained by Friedel~Crafts alkylation of 4-bromo-2-ethylphenol with isobutene in the presence of sulfuric acid, followed by debromination with Raney nickel, and finally …
Number of citations: 0 jlc.jst.go.jp

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